molecular formula C7H4BrClN2S B2792234 7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine CAS No. 2033056-28-7

7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine

Cat. No.: B2792234
CAS No.: 2033056-28-7
M. Wt: 263.54
InChI Key: APNWPSRCICHORT-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine (molecular formula: C₇H₅BrClN₂S) is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with bromine at position 7, chlorine at position 2, and a methyl group at position 4. Its molecular weight is approximately 264.5 g/mol. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the development of MAX-40279, an FDA-designated orphan drug for acute myeloid leukemia (AML) therapy . The bromine and chlorine substituents enhance its reactivity for cross-coupling reactions, while the methyl group modulates steric and electronic properties, influencing downstream biological activity.

Properties

IUPAC Name

7-bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2S/c1-3-5(8)6-4(12-3)2-10-7(9)11-6/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNWPSRCICHORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=NC=C2S1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-3-bromo-4-chloropyridine with methylthioglycolate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) are used in the presence of ligands and bases.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Oxidation Products: Sulfoxides and sulfones are common oxidation products.

    Reduction Products: Thiols and thioethers are typical reduction products.

    Coupling Products: Complex aryl or alkyl derivatives are formed through coupling reactions.

Scientific Research Applications

Chemical and Biological Properties

The molecular formula of 7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine is C7H4BrClN2S. The compound's unique structure includes a thieno[3,2-d]pyrimidine core that contributes to its reactivity and biological activity.

Key Properties

  • Molecular Weight: 227.56 g/mol
  • Solubility: Soluble in polar organic solvents
  • Reactivity: Undergoes various chemical reactions including substitution, oxidation, and reduction.

Synthesis and Reaction Mechanisms

This compound serves as a building block for synthesizing more complex heterocyclic compounds. It can participate in several types of reactions:

  • Substitution Reactions: The bromine and chlorine atoms can be replaced with other nucleophiles.
  • Oxidation and Reduction Reactions: It can be oxidized to form sulfoxides or sulfones and reduced to thiols or thioethers.
  • Coupling Reactions: It can couple with aryl or alkyl halides to form more complex structures.

Common Reagents

  • Substitution: Nucleophiles like amines and thiols.
  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Lithium aluminum hydride or sodium borohydride.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains:

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli18100
Pseudomonas aeruginosa1250

The mechanism of action involves the inhibition of bacterial growth through interference with essential cellular processes.

Anticancer Activity

The compound has shown promise in anticancer research. Studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A notable case study revealed a dose-dependent reduction in cell viability in human breast cancer cells, with an IC50 value of approximately 25 µM.

Mechanisms of Action:

  • Enzyme Inhibition: Potential inhibition of kinases involved in cancer progression.
  • DNA Interaction: Binding to DNA affects replication and transcription.
  • Apoptosis Induction: Promotes apoptosis through mitochondrial pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of derivatives of thieno[3,2-d]pyrimidine. Variations in substitution patterns can significantly influence potency and selectivity against target enzymes.

SubstituentBiological Activity
Bromine at C7Enhanced anticancer activity
Methyl at C6Increased solubility
Chlorine at C2Improved antimicrobial properties

Recent Research Findings

Recent studies have highlighted the potential of thieno[3,2-d]pyrimidines as therapeutic agents:

  • A study focused on conformationally restricted thieno[3,2-d]pyrimidinones indicated moderate inhibition of 17β-hydroxysteroid dehydrogenase type 2, suggesting potential applications in osteoporosis treatment .
  • Another investigation into novel fused thiophene derivatives demonstrated their antiproliferative effects by inhibiting VEGFR-2 and AKT pathways .

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidine Derivatives

(a) 2-Chlorothieno[3,2-d]pyrimidine
  • Structure : Lacks the bromine (position 7) and methyl (position 6) groups.
  • Similarity : Structural similarity score of 0.85 .
  • Key Differences : Absence of bromine reduces molecular weight (MW ~189.6 g/mol) and limits utility in Suzuki-Miyaura coupling. The simpler structure may offer lower synthetic complexity but fewer modification sites.
(b) 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one
  • Structure : Features a ketone group at position 4 instead of chlorine at position 2.
  • Similarity : Score of 0.65 .

Pyrrolo[3,2-d]pyrimidine Analogs

(a) 7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (13a)
  • Structure: Pyrrolo ring replaces thieno, with bromine (position 7), chlorine (position 4), and methyl (position 5).
  • Synthesis : Two methods:
    • Method A : NaH/iodomethane methylation (88% yield) .
    • Method B : N-bromosuccinimide (NBS) bromination (76% yield) .
  • Comparison : The pyrrolo core increases nitrogen content, enhancing basicity. Molecular weight (~245 g/mol) is lower due to fewer sulfur atoms.
(b) 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
  • Structure : Dichloro substitution (positions 2 and 4) and bromine at position 5.
  • Molecular Weight : 280.94 g/mol .

Pyridine and Pyrimidine Derivatives

(a) 5-Bromo-4-chloro-2-(methylthio)pyrimidine
  • Structure : Pyrimidine core with bromine (position 5), chlorine (position 4), and methylthio (position 2).
  • Key Feature : Methylthio group (-SMe) offers distinct electronic effects compared to methyl (-Me), influencing nucleophilic aromatic substitution reactivity .
(b) 3-Bromo-6-chloro-2-methylpyridine
  • Structure : Pyridine ring with bromine (position 3), chlorine (position 6), and methyl (position 2).
  • Application: Primarily a building block in agrochemicals, contrasting with the pharmaceutical focus of thieno/pyrrolo analogs .

Functionalized Analogs

7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde
  • Structure : Carbaldehyde group at position 6 introduces a reactive aldehyde moiety.
  • Molecular Formula : C₈H₆BrN₃O (MW: 256.06 g/mol) .
  • Utility : The aldehyde enables further derivatization (e.g., hydrazone formation), expanding applications in medicinal chemistry beyond the parent compound’s scope.

Research Findings and Implications

  • Reactivity: Bromine at position 7 in thieno/pyrrolo pyrimidines facilitates cross-coupling reactions, critical for generating diverse pharmacophores .
  • Bioactivity : Methyl groups (e.g., position 6 in the target compound) enhance metabolic stability by blocking cytochrome P450 oxidation sites .
  • Synthetic Efficiency : Method A for pyrrolo analogs achieves higher yields (88%) than Method B (76%), highlighting the impact of reaction conditions on efficiency .

Biological Activity

7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, including antimicrobial and anticancer effects, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrClN2SC_7H_4BrClN_2S. The compound features a thieno[3,2-d]pyrimidine core that is substituted with bromine, chlorine, and a methyl group, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown efficacy against various bacterial strains. The mechanism involves the inhibition of bacterial growth through interference with essential cellular processes.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli18100
Pseudomonas aeruginosa1250

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM for breast cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit various kinases involved in cell signaling pathways related to cancer progression.
  • DNA Interaction: It can bind to DNA, affecting replication and transcription processes.
  • Apoptosis Induction: The compound promotes apoptosis in cancer cells through mitochondrial pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thieno[3,2-d]pyrimidine derivatives. Variations in substitution patterns can significantly influence the potency and selectivity of these compounds against target enzymes.

Substituent Biological Activity
Bromine at C7Enhanced anticancer activity
Methyl at C6Increased solubility
Chlorine at C2Improved antimicrobial properties

Research Findings

Recent studies have highlighted the potential of thieno[3,2-d]pyrimidines as therapeutic agents. For instance, a comparative analysis showed that derivatives with specific substitutions exhibited improved selectivity against Leishmania species, indicating their potential as antiparasitic agents .

Q & A

Q. What are the optimized synthetic routes for 7-bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via bromination and chlorination of a thieno[3,2-d]pyrimidine precursor. For example, a high-yield route involves reacting 6-methylthieno[3,2-d]pyrimidine with N-bromosuccinimide (NBS) under controlled conditions (10–15°C) in acetic acid. After bromination, chlorination is achieved using POCl₃ or SOCl₂. Critical steps include:
  • Temperature control : Maintaining ≤15°C during bromination to avoid side reactions.
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
  • Purity validation : LC-MS (e.g., Agilent 6100 series) confirms ≥95% purity .
    Key Data :
YieldPurityKey ReagentsReference
91.4%>95%NBS, POCl₃

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl at C6, bromine at C7, chlorine at C2).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₇H₄BrClN₂S; MW 263.54).
  • LC-MS : Monitors reaction progress and purity.
    Example: ¹H NMR in CDCl₃ shows a singlet for C6-methyl (~δ 2.5 ppm) and aromatic protons at δ 7.2–8.1 ppm .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at 2–8°C. Degradation occurs via hydrolysis of the C2-chlorine group; avoid exposure to moisture. Stability tests show >90% integrity after 6 months under these conditions .

Q. What are the solubility properties of this compound, and which solvents are optimal for reactions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform). For Suzuki couplings, use DMF/water (4:1) with Pd(PPh₃)₄ .

Q. What are the primary safety hazards associated with handling this compound?

  • Methodological Answer :
  • Toxicity : Potential irritant (wear gloves, goggles).
  • Environmental risk : Halogenated waste must be disposed via approved protocols.
  • Stability : Avoid strong oxidizers and bases to prevent decomposition .

Advanced Research Questions

Q. How do substituent modifications at C2, C6, and C7 impact biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • C2-chlorine : Acts as a leaving group for nucleophilic substitution (e.g., piperazine coupling). Replacement with methoxy reduces reactivity .
  • C6-methyl : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
  • C7-bromine : Critical for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
    Data Example :
SubstituentReactivity (Suzuki Coupling)Bioactivity (IC₅₀ vs. Aβ40)
C2-ClHigh900 nM (e.g., compound 8h)
C2-OCH₃Low>10 µM

Q. How can contradictory data on cholinesterase inhibition vs. Aβ aggregation be resolved?

  • Methodological Answer : Use multi-parametric analysis:

Dose-response curves : Test compounds across concentrations (1 nM–100 µM).

Mechanistic studies : Employ fluorescence polarization to distinguish Aβ binding vs. cholinesterase active-site interactions.

Computational docking : Map binding poses in AChE (PDB: 1B41) and Aβ fibrils (PDB: 2LMN) .
Example: Compound 8h inhibits Aβ40 (IC₅₀ = 900 nM) but shows weak AChE inhibition (IC₅₀ >10 µM), suggesting selectivity for amyloid pathways .

Q. What strategies optimize dual-target activity (e.g., Aβ aggregation and metal chelation)?

  • Methodological Answer :
  • Rational design : Introduce chelating groups (e.g., hydroxypyridinones) at C4.
  • Assays :
  • Aβ aggregation : Thioflavin T fluorescence (λ_ex = 440 nm, λ_em = 490 nm).
  • Metal chelation : Ferrozine assay (absorbance at 562 nm) .
    Example: Compounds with 3,4-dimethoxyphenethylamine at C4 show 22–37% iron chelation alongside Aβ inhibition .

Q. How can computational methods guide the design of derivatives with improved CNS penetration?

  • Methodological Answer :
  • LogP calculation : Target 2–3 for optimal blood-brain barrier permeability.
  • Molecular dynamics (MD) simulations : Assess membrane permeability in lipid bilayers.
  • In silico ADMET : Use SwissADME or ADMETLab to predict toxicity .

Q. What experimental controls are critical when evaluating off-target effects in kinase assays?

  • Methodological Answer :
  • Positive controls : Staurosporine (pan-kinase inhibitor).
  • Counter-screens : Test against non-target kinases (e.g., EGFR, CDK2).
  • Cellular toxicity : MTT assay to rule out cytotoxicity confounding inhibition data .

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